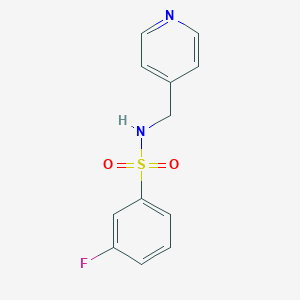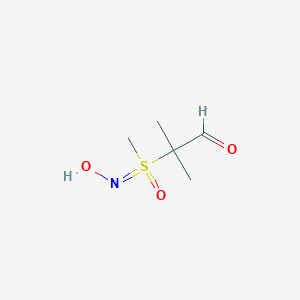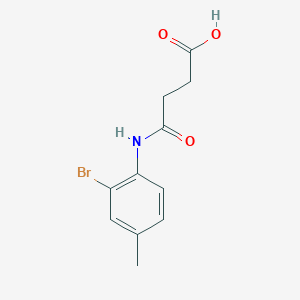![molecular formula C17H14N2O4S B225868 2-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B225868.png)
2-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]-4-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]-4-methylbenzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is also known as MBCB, and it is a benzothiazole derivative that has a unique chemical structure with multiple functional groups.
Mecanismo De Acción
The mechanism of action of MBCB is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA replication and protein synthesis. MBCB has been shown to interact with several cellular targets, including tubulin and topoisomerase II, which are involved in cell division and proliferation.
Biochemical and Physiological Effects:
MBCB has been found to have several biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune responses. The compound has also been shown to affect the levels of several key biomolecules, including reactive oxygen species, cytokines, and growth factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MBCB has several advantages for use in laboratory experiments, including its high purity level, stability, and solubility in various solvents. However, the compound also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Direcciones Futuras
There are several future directions for research on MBCB, including:
1. Investigating its potential use as a therapeutic agent for various diseases, including cancer, bacterial infections, and fungal infections.
2. Studying its mechanism of action in more detail to identify new cellular targets and pathways that can be targeted for drug development.
3. Exploring its potential applications in material science, including the development of new materials with improved properties and functionalities.
4. Investigating its potential use as a plant growth regulator and crop protectant in agriculture.
5. Conducting further studies to determine its safety profile and optimal dosage for use in humans and animals.
Métodos De Síntesis
The synthesis of MBCB involves several steps, including the reaction of 2-amino-6-methoxybenzothiazole with phosgene, followed by the reaction of the resulting product with 4-methylsalicylic acid. This process yields MBCB as a white crystalline solid with a high purity level.
Aplicaciones Científicas De Investigación
MBCB has been extensively studied for its potential applications in various scientific fields. In medicine, MBCB has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, MBCB has been found to possess antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
In agriculture, MBCB has been investigated for its ability to enhance plant growth and protect crops from diseases and pests. The compound has been shown to stimulate the production of plant hormones and increase the activity of antioxidant enzymes, which can improve plant growth and resistance to stress.
Propiedades
Nombre del producto |
2-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]-4-methylbenzoic acid |
|---|---|
Fórmula molecular |
C17H14N2O4S |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
2-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]-4-methylbenzoic acid |
InChI |
InChI=1S/C17H14N2O4S/c1-9-3-5-11(16(21)22)12(7-9)15(20)19-17-18-13-6-4-10(23-2)8-14(13)24-17/h3-8H,1-2H3,(H,21,22)(H,18,19,20) |
Clave InChI |
VOYXLOBWGKGFPV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)O)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)O)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B225847.png)


